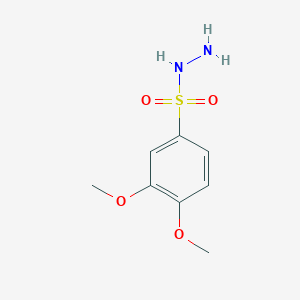

3,4-Dimethoxybenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxybenzenesulfonohydrazide is a chemical compound with the CAS Number: 23095-32-1 and a molecular weight of 232.26 . It is used for research purposes .

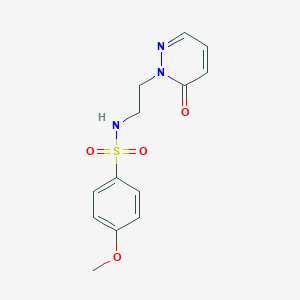

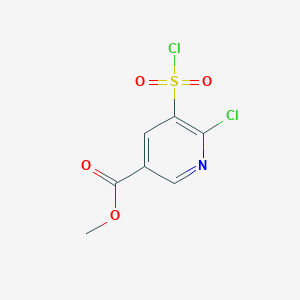

Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxybenzenesulfonohydrazide is represented by the linear formula C8H12N2O4S . The InChI Code for this compound is 1S/C8H12N2O4S/c1-13-7-4-3-6 (5-8 (7)14-2)15 (11,12)10-9/h3-5,10H,9H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethoxybenzenesulfonohydrazide include a molecular weight of 232.26 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Cancer Research and Therapeutics

Hypoxia-Inducible Factor-1 (HIF-1) Pathway Inhibitor : A derivative of 3,4-dimethoxybenzenesulfonohydrazide has been identified as a novel small molecule HIF-1 pathway inhibitor, showing potential in antagonizing tumor growth in animal cancer models. However, its poor water solubility necessitates formulation development for optimized function and pharmacology in cancer therapeutics (Mun et al., 2012).

Anti-Pancreatic Cancer Activities : In vitro and in vivo studies demonstrate that a derivative of 3,4-dimethoxybenzenesulfonohydrazide, KCN1, inhibits cell growth and induces cell cycle arrest in human pancreatic cancer cells. It also exhibits significant anti-cancer efficacy in mice bearing pancreatic tumor xenografts (Wang et al., 2012).

Chemical Applications

- Chemical Actinometry : The photohydrolysis of 3,4-dimethoxynitrobenzene, related to 3,4-dimethoxybenzenesulfonohydrazide, is used for UV intensity measurements from xenon chloride excimer lamps. This actinometry method is convenient for studying photolysis and measuring UV intensities (Zhang, Esrom, & Boyd, 1999).

Battery Technology

- Catholyte Materials for Non-Aqueous Redox Flow Batteries : Studies on 1,4-Dimethoxybenzene derivatives, which are structurally related to 3,4-dimethoxybenzenesulfonohydrazide, highlight their suitability as catholytes in non-aqueous redox flow batteries due to high open-circuit potentials and excellent electrochemical reversibility. They also exhibit improved chemical stability in their oxidized form (Zhang et al., 2017).

Drug Synthesis and Evaluation

- Antimicrobial Agents : N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been synthesized and evaluated for antimicrobial activities. They have been tested against various bacteria and fungi, showing promising antibacterial and antifungal activities. Molecular docking and ADMET studies have also been conducted to understand their binding modes and physicochemical properties (Eldin et al., 2022).

Analytical Chemistry

- Probe for Calcium Ion Capturing : Derivatives of 3,4-dimethoxybenzenesulfonohydrazide have been synthesized and used as probes for detecting calcium ions. These probes show high sensitivity and specificity for calcium ion detection in natural samples (Hussain, Asiri, & Rahman, 2020).

properties

IUPAC Name |

3,4-dimethoxybenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S/c1-13-7-4-3-6(5-8(7)14-2)15(11,12)10-9/h3-5,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDDONRKOUZKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxybenzenesulfonohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2960908.png)

![2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2960909.png)

![N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2960911.png)

![7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2960921.png)

![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2960924.png)

![1-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B2960928.png)